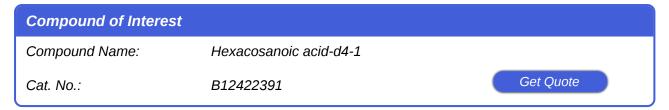


A Technical Guide to Hexacosanoic Acid-d4-1: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **hexacosanoic acid-d4-1**, a deuterated form of the very long-chain fatty acid (VLCFA), hexacosanoic acid. This document covers its suppliers, catalog information, relevant biochemical pathways, and a detailed experimental protocol for its use as an internal standard in quantitative analysis.

Supplier and Catalog Information

Hexacosanoic acid-d4-1 is available from several reputable suppliers of stable isotopelabeled compounds. The following table summarizes the key information for procurement.



Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
InvivoChem	V8229	≥98%	1194984-85- 4	C26H48D4O2	400.71
Clinivex	RCLS2L1486 32	Not Specified	1194984-85- 4	C26D4H48O2	400.71
MedChemEx press	HY-113301S1	98.0%	1194984-85- 4	C26H48D4O2	400.71
LGC Standards	CDN-D-6145	98 atom % D, min 98% Chemical Purity	1194984-85- 4	C26D4H48O2	400.71
Cayman Chemical	Not Specified	≥99% deuterated forms (d1-d4)	1194984-85- 4	C26H48D4O2	400.71
CDN Isotopes	D-6145	98 atom % D	1194984-85- 4	C26H48D4O2	400.72

Biochemical Context: Very Long-Chain Fatty Acid (VLCFA) Metabolism

Hexacosanoic acid is a saturated fatty acid with a 26-carbon chain. Its metabolism is intrinsically linked to the elongation and degradation of very long-chain fatty acids. Elevated levels of hexacosanoic acid are a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy.

VLCFA Elongation Pathway

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic process involving four key enzymatic reactions. This pathway sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.





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VLCFA Elongation Cycle in the Endoplasmic Reticulum.

Experimental Protocol: Quantification of Hexacosanoic Acid in Human Plasma using LC-MS/MS

Hexacosanoic acid-d4-1 is primarily utilized as an internal standard for the accurate quantification of endogenous hexacosanoic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a representative method for this application.

Materials and Reagents

- Hexacosanoic acid (analytical standard)
- Hexacosanoic acid-d4-1 (internal standard)
- Human plasma (e.g., from EDTA-anticoagulated blood)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Hexane (LC-MS grade)
- Formic acid (LC-MS grade)
- Potassium hydroxide (KOH)



Ultrapure water

Sample Preparation

- Aliquoting: Thaw frozen plasma samples on ice. Vortex and aliquot 100 μ L of plasma into a glass tube.
- Internal Standard Spiking: Add a known amount of hexacosanoic acid-d4-1 solution (e.g., 10 μL of a 1 μg/mL solution in methanol) to each plasma sample, calibrator, and quality control sample.
- Hydrolysis (Saponification): To release fatty acids from complex lipids, add 1 mL of 0.5 M methanolic KOH. Vortex and incubate at 60°C for 60 minutes.
- Acidification: After cooling to room temperature, acidify the mixture by adding 100 μ L of formic acid to protonate the fatty acids.
- Liquid-Liquid Extraction: Add 2 mL of hexane to the tube. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.
- Solvent Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm particle size)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.



Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

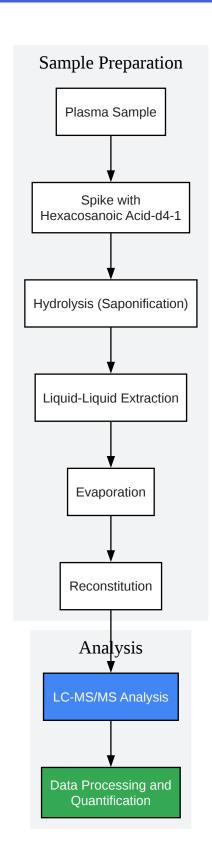
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Hexacosanoic Acid: Precursor ion (m/z) 395.4 -> Product ion (m/z) 351.4
 - Hexacosanoic Acid-d4-1: Precursor ion (m/z) 399.4 -> Product ion (m/z) 355.4
 - Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

Data Analysis

Quantify the concentration of hexacosanoic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the non-deuterated standard.

Experimental Workflow Diagram





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Workflow for the Quantification of Hexacosanoic Acid.







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